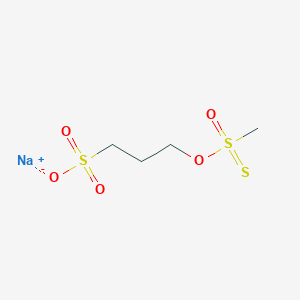

Sodium (3-sulfonatopropyl) methanethiosulfonate

Description

Propriétés

IUPAC Name |

sodium;3-methylsulfonothioyloxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O5S3.Na/c1-11(5,10)9-3-2-4-12(6,7)8;/h2-4H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPQFPJSZUNMKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution with Propane Sultone

A widely cited method involves the reaction of sodium methanethiosulfonate with 1,3-propane sultone under alkaline conditions. The propane sultone acts as an alkylating agent, introducing the sulfonatopropyl group. The reaction can be summarized as:

This reaction typically occurs in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding the target compound as a white crystalline solid. The use of DMF ensures solubility of both reactants while minimizing hydrolysis of the sultone.

Alternative Pathway via Thiol-Disulfide Exchange

An alternative approach involves the reaction of 3-mercapto-1-propanesulfonic acid with methanethiosulfonyl chloride in the presence of a base such as triethylamine:

This method avoids the use of sultones, which can be moisture-sensitive, but requires careful handling of the sulfonyl chloride intermediate.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve ionic intermediates and stabilize transition states. Ethanol-water mixtures have also been explored, particularly for large-scale synthesis, though they may reduce reaction rates.

Catalytic Enhancements

Cyclodextrin derivatives, as described in a patent for related sulfonate syntheses, can act as phase-transfer catalysts, improving the interaction between hydrophobic and hydrophilic reactants. For example, β-cyclodextrin at 1% w/w of the substrate increases yields by 10–15% in propane sultone-based routes.

Temperature and pH Control

Maintaining a pH > 9.0 is critical to prevent hydrolysis of the methanethiosulfonate group. Reactions are typically conducted under nitrogen to exclude moisture and oxygen, which can lead to disulfide formation or oxidation.

Purification and Isolation

Crystallization Techniques

Crude product is often purified via recrystallization from ethanol-water mixtures. The compound’s high solubility in water necessitates gradual solvent evaporation under reduced pressure (40–50°C) to avoid decomposition.

Chromatographic Methods

Ion-exchange chromatography using Dowex 50WX8 (Na+ form) effectively removes unreacted starting materials and sodium chloride byproducts. Elution with deionized water yields fractions containing >98% pure product, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Batch-to-batch consistency is verified using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Retention times of 8.2±0.3 minutes indicate acceptable purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Propane Sultone Route | 78–85 | 95–98 | Scalable, fewer byproducts | Requires anhydrous conditions |

| Thiol-Disulfide Route | 65–72 | 90–94 | Avoids sultones | Sensitive to moisture, lower yields |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions: Sodium (3-sulfonatopropyl) methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted sulfonate compounds.

Applications De Recherche Scientifique

Key Applications

-

Protein Modification

- Sodium (3-sulfonatopropyl) methanethiosulfonate is primarily used to modify cysteine residues in proteins. This modification can influence protein stability, function, and interactions. The compound's ability to selectively react with thiols allows researchers to probe the structural dynamics of proteins, particularly membrane proteins and ion channels .

-

Structure-Function Studies

- The compound has been instrumental in studies that elucidate the structure and function of various ion channels and transport proteins. For instance, it has been used in site-directed mutagenesis experiments where cysteine residues are introduced into proteins to study their conformational changes during gating mechanisms .

- Biochemical Probing

- Restoration of Protein Function

Case Studies

- Ion Channel Research

-

Membrane Protein Accessibility

- Another significant application involved assessing the accessibility of membrane proteins containing cysteine residues introduced via site-directed mutagenesis. This study demonstrated how the compound can be used to map protein surfaces and understand interaction sites for ligands or other proteins .

Mécanisme D'action

The mechanism of action of sodium (3-sulfonatopropyl) methanethiosulfonate involves its ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s surface-active properties also play a role in its mechanism of action, allowing it to modify the surface tension of solutions and interfaces .

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Charge | Key Structural Features |

|---|---|---|---|---|

| This compound (385398-83-4) | C₄H₉NaO₅S₃ | 256.30 | Negative | 3-sulfonatopropyl chain |

| 2-Aminoethyl methanethiosulfonate hydrobromide (N/A) | C₃H₈BrNO₂S₂ | 236.16 | Positive | Short ethyl chain, amine group |

| 3-Aminopropyl methanethiosulfonate hydrobromide (N/A) | C₄H₁₀BrNO₂S₂ | 250.18 | Positive | Intermediate propyl chain, amine group |

| MTSES (184644-83-5) | C₃H₇NaO₅S₃ | 242.24 | Negative | 2-sulfonatoethyl chain |

| MTSET (91774-25-3) | C₆H₁₆BrNO₂S₂ | 278.23 | Positive | Trimethylammonium ethyl group |

| 12-Aminododecyl methanethiosulfonate hydrobromide (N/A) | C₁₃H₂₈BrNO₂S₂ | 380.39 | Positive | Long dodecyl chain, enhanced membrane interaction |

Key Observations:

- Charge Differences: this compound and MTSES are negatively charged due to sulfonate groups, whereas MTSET and aminopropyl derivatives carry positive charges from ammonium or hydrobromide groups .

- Chain Length: Longer alkyl chains (e.g., 12-aminododecyl) improve membrane permeability and interactions with hydrophobic protein domains, while shorter chains (e.g., 2-sulfonatoethyl in MTSES) are suited for solvent-exposed thiols .

- Reactivity: Neutral analogs like methanesulfonothioic acid S-(2-aminoethyl) ester (145.19 g/mol) exhibit lower thiol reactivity compared to charged variants .

Functional and Application-Based Differences

| Compound Name | Solubility | Primary Applications |

|---|---|---|

| This compound | High (aqueous) | Probing ion channels (GABAA, ACh receptors), lactose permease structural studies |

| MTSET | Moderate (polar solvents) | Modifying cysteine residues in transmembrane proteins due to positive charge |

| MTSES | High (aqueous) | Surface-exposed thiol modification in hydrophilic protein regions |

| MTSPA (3-aminopropyl) | Moderate | Intermediate-length chain for balancing solubility and membrane interaction |

| 12-Aminododecyl derivative | Low (lipophilic) | Targeting membrane-bound proteins and large protein complexes |

Key Findings:

- Solubility: The sulfonate group in this compound ensures high water solubility, ideal for extracellular or cytoplasmic applications . In contrast, lipophilic compounds like the 12-aminododecyl variant are better suited for membrane-associated proteins .

- Target Specificity: Positively charged MTSET preferentially interacts with negatively charged membrane surfaces, while negatively charged MTSPS avoids non-specific binding in polar environments .

Research Case Studies

- GABAA Receptor Studies : this compound was used to identify key cysteine residues in the GABAA receptor’s ligand-binding pocket, leveraging its polarity to modify solvent-accessible thiols .

- Lactose Permease Modification : MTSES (shorter sulfonatoethyl chain) demonstrated faster reaction kinetics with surface thiols compared to MTSPS, highlighting the role of chain length in accessibility .

Activité Biologique

Sodium (3-sulfonatopropyl) methanethiosulfonate (SPMTS) is a synthetic compound known for its unique reactivity with thiol groups in biomolecules, particularly proteins. This article delves into the biological activity of SPMTS, highlighting its mechanisms of action, applications in biochemical research, and relevant case studies.

Chemical Structure and Properties

SPMTS is characterized by a sulfonate group that enhances its solubility in water, making it suitable for various biological applications. Its structure includes a three-carbon sulfonatopropyl chain linked to a methanethiosulfonate moiety, which contributes to its reactivity with sulfhydryl groups (-SH) found in cysteine residues of proteins.

The primary biological activity of SPMTS is its ability to selectively react with thiol groups, facilitating the formation of mixed disulfides. This reaction can significantly alter protein function, stability, and interactions. The intrinsic reactivity of SPMTS allows for efficient modification of thiol-containing biomolecules under mild conditions, making it a valuable tool in biochemical studies.

Reaction Example

The reaction can be represented as follows:

Where represents a thiol group and is this compound.

Applications in Biochemical Research

SPMTS has been extensively utilized in various biochemical contexts:

- Protein Modification : It has been used to probe the structures of ion channels and transport proteins by modifying cysteine residues, revealing conformational changes associated with gating mechanisms.

- Restoration of Protein Function : Studies have shown that SPMTS can restore function in proteins rendered inactive due to mutations affecting cysteine residues.

1. Ion Channel Studies

In research involving ion channels, SPMTS was employed to label specific cysteine residues. This allowed researchers to track structural changes during functional assays, providing insights into how modifications affect protein interactions and activity.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of methanethiosulfonate derivatives, including SPMTS. A set of methanethiosulfonate drug hybrids demonstrated moderate antiproliferative activity on the HCT-116 cancer cell line. These findings suggest that compounds containing the methanethiosulfonate moiety could serve as scaffolds for developing new anticancer agents targeting STAT3, a protein involved in cancer progression .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with SPMTS compared to other related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Sodium (3-sulfonatopropyl) MTS | Thiol modification | Forms mixed disulfides with cysteine |

| S-methyl Methanethiosulfonate | Anticancer properties | Inhibits cell proliferation |

| Methanethiol | Muscle function modulation | Affects contractility and redox enzyme activity |

| Sodium Sulfide | Hydrogen sulfide donor | Induces relaxation in muscle tissues |

Q & A

Q. What are the optimal storage and handling protocols for MTSPS to ensure experimental reproducibility?

Answer: MTSPS should be stored under inert gas (e.g., argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Prior to use, equilibrate the reagent to room temperature in a desiccator to avoid moisture absorption. For solution preparation, dissolve in DMSO or aqueous buffers (pH 6.5–7.5) and use immediately. Validate reactivity periodically via UV-Vis spectroscopy (peak at ~260 nm) or mass spectrometry to confirm structural integrity .

Q. How does MTSPS selectively modify cysteine residues in proteins, and what controls are necessary for specificity?

Answer: MTSPS reacts with free thiol (-SH) groups on cysteine residues via nucleophilic substitution, forming a mixed disulfide bond. To ensure specificity:

- Include reducing agent-free buffers (avoid DTT, β-mercaptoethanol).

- Use cysteine-null mutants as negative controls.

- Validate modification via Ellman’s assay (free thiol quantification) or LC-MS/MS for residue mapping. For transmembrane proteins (e.g., NBCe1-A), confirm accessibility with membrane-permeabilizing agents (e.g., digitonin) .

Q. What experimental parameters influence reaction kinetics of MTSPS with cysteine residues?

Answer: Reaction efficiency depends on:

- pH : Optimal at 7.0–7.5 to balance thiolate ion formation and reagent stability.

- Temperature : 25–37°C for rapid kinetics (complete within 1–10 min).

- Local protein environment : Steric hindrance or electrostatic interactions (e.g., charged residues near cysteine) may slow reactivity. Use stopped-flow spectroscopy to measure real-time kinetics or dose-response assays (varying MTSPS concentrations) to calculate rate constants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MTSPS reactivity data across structurally similar ion channels or transporters?

Answer: Contradictions often arise from differences in cysteine accessibility or local electrostatic environments . Address this by:

- Structural modeling : Use cryo-EM or homology models to predict residue exposure (e.g., helical wheel analysis for transmembrane domains).

- Electrophysiological validation : Test mutants in functional assays (e.g., voltage-clamp for ion channels) pre/post MTSPS treatment.

- Comparative mutagenesis : Swap residues between proteins (e.g., NBCe1-A Thr-442 vs. AE1 Thr-422) to isolate environmental factors .

Q. What methodologies are recommended for studying pore architecture of membrane proteins using MTSPS-based cysteine scanning?

Answer:

Cysteine-scanning mutagenesis : Introduce single cysteine residues across target regions (e.g., transmembrane helices).

Functional screening : Treat mutants with MTSPS and assess activity loss (e.g., bicarbonate transport inhibition in NBCe1-A).

Topological mapping : Use membrane-impermeant probes (e.g., biotin maleimide) alongside MTSPS to distinguish extracellular vs. intracellular accessibility.

Helical dipole analysis : Map reactive residues onto helical wheels to identify pore-lining faces (e.g., Thr-442 in NBCe1-A marks a narrow pore region) .

Q. How can researchers address limitations of MTSPS in probing buried or lipid-facing cysteine residues?

Answer:

- Use membrane-permeant analogs : MTSEA (neutral charge) for lipid-accessible residues.

- Solubility optimization : For aqueous-exposed residues, combine MTSPS with detergents (e.g., CHAPS) to enhance accessibility.

- Alternative reagents : Pair with positively charged MTSET or negatively charged MTSES to test electrostatic effects.

- Complementary techniques : Validate with X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Methodological Best Practices

- Reagent validation : Confirm MTSPS purity via HPLC (>95%) and absence of hydrolysis products (e.g., sulfonate byproducts).

- Negative controls : Include mock-treated (no MTSPS) and cysteine-less mutants to rule out nonspecific effects.

- Data interpretation : Use dose-response curves to distinguish partial inhibition (e.g., 70% in A435C NBCe1-A mutants) from steric occlusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.